molecular formula C8H12N4O2S2 B12896334 N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine CAS No. 500911-78-4

N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine

Cat. No.: B12896334
CAS No.: 500911-78-4
M. Wt: 260.3 g/mol
InChI Key: SOYFGALMFQWATM-UHFFFAOYSA-N
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Description

N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine is a synthetic derivative of the 1,3,4-thiadiazole scaffold, a heterocyclic nucleus known for its diverse pharmacological and agrochemical applications. The compound features:

  • A 1,3,4-thiadiazole core substituted with a propyl group at position 3.
  • A carbamothioyl (-NHCSSH) group linked to the thiadiazole ring.
  • A glycine residue attached via the carbamothioyl moiety.

Properties

CAS No.

500911-78-4

Molecular Formula

C8H12N4O2S2

Molecular Weight

260.3 g/mol

IUPAC Name

2-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamothioylamino]acetic acid

InChI

InChI=1S/C8H12N4O2S2/c1-2-3-5-11-12-8(16-5)10-7(15)9-4-6(13)14/h2-4H2,1H3,(H,13,14)(H2,9,10,12,15)

InChI Key

SOYFGALMFQWATM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=S)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with thiourea and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

    Step 1: 5-Propyl-1,3,4-thiadiazole-2-amine is reacted with thiourea in the presence of a base to form the intermediate thiourea derivative.

    Step 2: The intermediate is then reacted with chloroacetic acid under reflux conditions to yield 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The thioureido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The 1,3,4-thiadiazole core is a common feature in bioactive molecules. Key structural variations in analogs include substituents at positions 2 and 5, as well as functional groups like acetamides, thioureas, or metal-coordinating moieties. Below is a comparison of physicochemical properties from analogous compounds (Table 1):

Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituents (Position 5) Functional Group Melting Point (°C) Yield (%)
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) Methylthio Acetamide 158–160 79
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (5h) Benzylthio Acetamide 133–135 88
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide 4-Fluorobenzylthio Acetamide ~135–140* ~85*
N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine (Target) Propyl Carbamothioyl-glycine Not reported Not reported

Key Observations :

  • Alkyl/arylthio substituents (e.g., methyl, benzyl) at position 5 influence melting points and solubility. Longer chains (e.g., propyl) likely reduce crystallinity compared to benzyl groups .
Anticonvulsant and Neuroactive Potential

Compounds with amino acetamide linkages and hydrophobic domains (e.g., benzothiazole) exhibit anticonvulsant activity. For example:

  • 2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide showed 100% effectiveness in the MES (maximal electroshock) test .
  • The glycine moiety in the target compound may modulate neurotoxicity, similar to phenytoin derivatives studied via rotarod assays .
Antimicrobial and Metal Coordination

Carbamothioyl groups enable metal coordination, as seen in Pt(II)/Pd(II) complexes of N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide. These complexes demonstrated antibacterial and antifungal activity against Staphylococcus aureus and Candida albicans . The target compound’s carbamothioyl group could similarly act as a ligand for metal ions, though its glycine residue may alter coordination geometry compared to bulkier aryl analogs.

Enzyme Inhibition

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) were evaluated as acetylcholinesterase (AChE) inhibitors. The presence of a piperidine-thioethyl chain enhanced AChE binding via hydrophobic and π-π interactions . The target compound’s propyl-thio group may provide moderate hydrophobicity for enzyme inhibition, while glycine could improve solubility for in vivo efficacy.

Biological Activity

N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine is a compound derived from the thiadiazole family, which has garnered interest due to its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4OS2C_8H_{12}N_4OS_2. The compound features a thiadiazole ring which is critical for its biological activity. The presence of the carbamothioyl group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₁₂N₄OS₂
Molecular Weight220.34 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The thiadiazole moiety can inhibit enzymes involved in critical metabolic pathways. For instance, it may interact with urease and dihydrofolate reductase, disrupting essential cellular functions.
  • Antimicrobial Activity : Compounds containing the thiadiazole ring have been shown to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic processes .
  • Anticancer Properties : Some derivatives of thiadiazoles have demonstrated cytostatic effects in cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiadiazole derivatives. For example:

  • In vitro Studies : this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated promising antibacterial activity comparable to standard antibiotics .

Anticancer Activity

Research indicates that compounds with a similar structure have shown potential in cancer treatment:

  • Case Study : In a study involving human cancer cell lines, derivatives of 1,3,4-thiadiazole exhibited significant cytotoxicity. The mechanisms included the induction of apoptosis through mitochondrial pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives revealed that N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamothioyl derivatives exhibited potent antibacterial activity against Bacillus subtilis and E. coli, with MIC values lower than those of conventional antibiotics .
  • Cytotoxic Effects : A research article documented the effects of thiadiazole derivatives on cancer cells. The study found that compounds similar to this compound led to a significant reduction in cell viability in vitro .

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